4-(Bromomethyl)-5-methylhex-1-ene
CAS No.:
Cat. No.: VC20372154
Molecular Formula: C8H15Br
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15Br |
|---|---|
| Molecular Weight | 191.11 g/mol |
| IUPAC Name | 4-(bromomethyl)-5-methylhex-1-ene |
| Standard InChI | InChI=1S/C8H15Br/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5-6H2,2-3H3 |
| Standard InChI Key | CEBFSWPMSOKZET-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(CC=C)CBr |
Introduction
4-(Bromomethyl)-5-methylhex-1-ene is an organic compound characterized by a bromomethyl group attached to a hexene backbone, featuring a double bond. Its molecular formula is C8H15Br, with a molecular weight of 191.11 g/mol . This compound is significant in organic synthesis due to its versatility as a reagent, allowing it to participate in various chemical reactions typical for alkenes and alkyl halides.
Synthesis Methods
The synthesis of 4-(Bromomethyl)-5-methylhex-1-ene typically involves the bromination of alkenes. A common method uses N-bromosuccinimide (NBS) as a brominating agent. The reaction conditions must be carefully controlled to ensure selectivity and yield, often conducted under inert atmosphere conditions to prevent side reactions with moisture or oxygen. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize the synthesized compound and confirm its structure.
Chemical Reactivity
4-(Bromomethyl)-5-methylhex-1-ene can participate in various chemical reactions, including nucleophilic substitution reactions, which are typical for alkyl halides. The reactivity of this compound is influenced by both steric and electronic effects of the substituents present on the hexene ring. Its utility in synthetic organic chemistry is highlighted by its ability to construct complex molecules from simpler precursors.
Applications
This compound has several significant applications across various fields, including organic synthesis and material science. It serves as an intermediate for more complex molecules and is involved in developing novel compounds with specific biological activities or material properties. The compound's versatility and reactivity profile make it a valuable tool in both academic research and industrial settings.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(Bromomethyl)-5-methylhex-1-ene, including variations in alkyl chain length and the position of the double bond. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 4-Bromomethyl-2-methylpent-1-ene | Different alkyl chain length |
| 4-Bromomethyl-4-methylpent-1-ene | Different position of the double bond |
| 4-Bromomethyl-4-methylhept-1-ene | Longer alkyl chain |
These structural differences influence the reactivity profile and potential applications of each compound.
Research Findings and Future Directions
Research into 4-(Bromomethyl)-5-methylhex-1-ene focuses on understanding its reactivity with nucleophiles and how variations in reaction conditions affect these interactions. This understanding is crucial for predicting its behavior in biological systems and synthetic pathways. Ongoing studies aim to expand its applications, particularly in developing novel compounds with specific biological activities or material properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume